molecular formula C11H15BrClN B13248833 [(3-Bromo-4-chlorophenyl)methyl](butan-2-yl)amine

[(3-Bromo-4-chlorophenyl)methyl](butan-2-yl)amine

Cat. No.: B13248833
M. Wt: 276.60 g/mol
InChI Key: KXRNWHLGKDPBTI-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methylamine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a butan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves multiple steps:

    Halogenation: The starting material, 3-bromo-4-chlorotoluene, is prepared by halogenating toluene using bromine and chlorine under controlled conditions.

    Alkylation: The halogenated toluene is then subjected to Friedel-Crafts alkylation using butan-2-ylamine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-4-chlorophenyl)methylamine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate. Reduction reactions can convert the amine to an amide using reagents like acetic anhydride.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, sulfuric acid, room temperature.

    Reduction: Acetic anhydride, pyridine, mild heating.

    Coupling: Palladium acetate, triphenylphosphine, toluene, elevated temperatures.

Major Products

    Substitution: Formation of substituted amines or ethers.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

(3-Bromo-4-chlorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It serves as a model compound for investigating the metabolism and toxicity of similar structures.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, (3-Bromo-4-chlorophenyl)methylamine can be used in the production of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which (3-Bromo-4-chlorophenyl)methylamine exerts its effects depends on its interaction with molecular targets. The halogen atoms can enhance binding affinity to certain proteins or enzymes, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-fluorophenyl)methylamine
  • (3-Chloro-4-bromophenyl)methylamine
  • (3-Bromo-4-methylphenyl)methylamine

Uniqueness

(3-Bromo-4-chlorophenyl)methylamine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other halogenated analogs and potentially more effective in certain applications.

By understanding the synthesis, reactivity, and applications of (3-Bromo-4-chlorophenyl)methylamine, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15BrClN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3

InChI Key

KXRNWHLGKDPBTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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